molecular formula C11H14Cl2N2 B6218328 methyl[(quinolin-2-yl)methyl]amine dihydrochloride CAS No. 27114-22-3

methyl[(quinolin-2-yl)methyl]amine dihydrochloride

Cat. No.: B6218328
CAS No.: 27114-22-3
M. Wt: 245.1
InChI Key:
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Description

Methyl[(quinolin-2-yl)methyl]amine dihydrochloride is a chemical compound that features a quinoline moiety, which is a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry, making them valuable in drug development and other scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(quinolin-2-yl)methyl]amine dihydrochloride typically involves the reaction of quinoline derivatives with methylamine. One common method is the alkylation of quinoline with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

Methyl[(quinolin-2-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

Methyl[(quinolin-2-yl)methyl]amine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl[(quinolin-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The quinoline moiety can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar structure but without the methylamine group.

    2-Methylquinoline: A derivative with a methyl group at the 2-position of the quinoline ring.

    Quinoline N-oxide: An oxidized form of quinoline with an N-oxide functional group.

Uniqueness

Methyl[(quinolin-2-yl)methyl]amine dihydrochloride is unique due to the presence of both the quinoline moiety and the methylamine group, which can confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

27114-22-3

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.1

Purity

95

Origin of Product

United States

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